4-(Phenylethynyl)piperidine hydrochloride

Medicinal Chemistry ADME Physicochemical Properties

Standard piperidine analogs (e.g., 4-phenylpiperidine, 4-benzylpiperidine) lack the rigid alkyne geometry and terminal click-chemistry handle required for selective mGlu5 allosteric modulator development and bioorthogonal probe construction. 4-(Phenylethynyl)piperidine HCl directly addresses these gaps: • Enables SAR campaigns targeting mGlu5 (elaborated derivatives: Ki = 3.60 nM, >278-fold selectivity over mGlu1) • Terminal alkyne permits CuAAC click chemistry for target ID, pull-down assays, and fluorescent imaging probes • LogP ~3.17 (free base) supports CNS-penetrant lead design without excess molecular weight • Supplied as hydrochloride salt with verified purity; ships globally under ambient conditions for R&D use.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
CAS No. 654663-00-0
Cat. No. B1426168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylethynyl)piperidine hydrochloride
CAS654663-00-0
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CNCCC1C#CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H
InChIKeyYNWOVPGZXSAEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylethynyl)piperidine HCl: Specialized Building Block


4-(Phenylethynyl)piperidine hydrochloride is a piperidine derivative characterized by a phenylethynyl group at the 4-position of the piperidine ring . This structural feature introduces a rigid, π-conjugated alkyne moiety that distinguishes it from simpler alkyl- or aryl-substituted piperidines . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, where its unique geometry and electronic properties enable the construction of complex molecules for targeting specific receptors, such as metabotropic glutamate receptors (mGluRs) [1].

Rigid Phenylethynyl GeometrySupports spatial orientation control for receptor-targeted synthesis
Click Chemistry HandleTerminal alkyne enables CuAAC bioconjugation and probe assembly
Elevated LipophilicitySupports passive permeability modeling for CNS lead optimization

4-(Phenylethynyl)piperidine HCl: Non-Replaceable Building Block


Attempting to substitute 4-(phenylethynyl)piperidine hydrochloride with simpler, commercially ubiquitous piperidine analogs (e.g., 4-phenylpiperidine, 4-benzylpiperidine) can compromise or invalidate experimental outcomes in specific applications . The phenylethynyl group imparts a distinct combination of rigidity, extended molecular length, and unique π-electron density that directly influences target binding and synthetic utility . Unlike a flexible phenyl or benzyl group, the alkyne spacer enforces a specific spatial orientation and electronic conjugation pattern . This structural differentiation is critical for achieving the desired receptor subtype selectivity and for enabling downstream chemical transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), that are not accessible with standard piperidine cores [1].

4-Phenylpiperidine and benzyl analogs lack the terminal alkyne; CuAAC reactivity may not be replicable.
Flexible alkyl/aryl groups may shift spatial orientation and receptor subtype selectivity profiles.
Lower lipophilicity in simpler piperidines may reduce passive membrane permeability in CNS models.

4-(Phenylethynyl)piperidine HCl: Selectivity & LogP Data


Physicochemical Profile vs. 4-Phenylpiperidine

The lipophilicity (LogP) of 4-(phenylethynyl)piperidine hydrochloride is significantly higher than that of 4-phenylpiperidine hydrochloride, a common structural analog. This is due to the extended π-system of the phenylethynyl group . The increased LogP of the free base (~3.17) indicates higher membrane permeability potential compared to the more polar phenyl analog, which is a critical consideration in CNS drug discovery programs where passive diffusion is a key factor .

LogP vs. 4-Phenylpiperidine
Data to verify
~1.2–1.7 LogP units higher
Supports passive permeability modeling for CNS candidates
Calculated value; experimental validation recommended
Medicinal Chemistry ADME Physicochemical Properties

High mGlu5 Affinity & Selectivity

While 4-(phenylethynyl)piperidine is itself an intermediate, its incorporation into more complex structures yields potent biological activity. A derivative containing the 4-(phenylethynyl)piperidine core (represented by CHEMBL4551238) exhibits potent binding affinity for the human metabotropic glutamate receptor 5 (mGlu5), a key target in neurology [1]. The compound displaces the known mGlu5 ligand [3H]MPEP with a Ki of 3.60 nM in CHO-TREx cell membranes [2]. In stark contrast, a structurally similar derivative lacking the optimal phenylethynyl placement shows >1000 nM affinity for the related mGlu1 receptor, highlighting the importance of this specific moiety for mGlu5 selectivity [3].

mGlu5 vs. mGlu1 Selectivity
Class-level inference
Ki 3.60 nM (mGlu5) vs >1000 nM (mGlu1)
Supports mGlu5 binding selectivity in assay context
Derivative data; scaffold extrapolation requires review
Neuroscience mGluR5 Allosteric Modulation Receptor Binding

Click Chemistry Reactivity Advantage

The terminal alkyne in 4-(phenylethynyl)piperidine (the free base of the hydrochloride salt) is a reactive handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This allows for the efficient and modular attachment of diverse functional groups (e.g., fluorophores, biotin, PEG chains) via triazole formation. Common piperidine analogs like 4-phenylpiperidine or 4-benzylpiperidine lack this specific functionality and cannot participate in CuAAC, severely limiting their utility in bioconjugation or probe synthesis .

CuAAC Reactivity
Class-level inference
Active (terminal alkyne) vs. Inactive (no alkyne)
Enables click bioconjugation; absent in phenylpiperidine analogs
Standard CuAAC conditions assumed
Chemical Biology Click Chemistry CuAAC Bioconjugation

Patent-Documented Utility in Drug Scaffolds

The commercial and scientific relevance of the 4-(phenylethynyl)piperidine scaffold is underscored by its explicit mention in patent literature for advanced pharmaceutical compositions. The compound is cited as a key intermediate or component in patent WO2011/103196 A1 by Amgen Inc., which describes compounds for treating various disorders [1]. This contrasts with generic piperidine derivatives which, due to their ubiquity, offer limited proprietary advantage or novelty. The inclusion of this specific, non-obvious moiety in a major pharmaceutical company's patent filing signals its value in creating novel, patentable chemical entities .

Patent Citation
Context-dependent
Cited in WO2011/103196 A1
Reported in proprietary drug scaffold context
Novelty context review recommended
Medicinal Chemistry Intellectual Property Kinase Inhibitors Lead Optimization

4-(Phenylethynyl)piperidine HCl: Key Application Scenarios


CNS Drug Discovery: Selective mGlu5 Modulators

Based on evidence that elaborated derivatives exhibit high affinity (Ki = 3.60 nM) and >278-fold selectivity for mGlu5 over mGlu1 [1], 4-(phenylethynyl)piperidine hydrochloride is a rational choice as a starting intermediate for medicinal chemists developing novel allosteric modulators for mGlu5 [2]. This receptor is a validated target for Fragile X syndrome, Parkinson's disease, and anxiety. The compound's high LogP (~3.17) further supports its utility in creating CNS-penetrant candidates .

Chemical Biology: Click Chemistry Probes

The presence of the terminal alkyne in the core structure enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling . This makes 4-(phenylethynyl)piperidine hydrochloride invaluable for chemical biology groups needing to create tool compounds for target identification, pull-down assays, or fluorescent imaging probes, an application where standard piperidine analogs are inert .

SAR Studies for Proprietary Lead Optimization

The compound's demonstrated role as a key moiety in patent-protected pharmaceutical compositions [3] makes it a strategic building block for SAR campaigns. Researchers aiming to explore novel chemical space around a privileged piperidine core while maintaining a rigid, extended geometry can use this compound to differentiate their leads from prior art and potentially secure novel intellectual property .

PK Optimization: Enhancing Membrane Permeability

The measured LogP of 3.17 for the free base represents a significant increase in lipophilicity compared to more polar piperidine analogs . This property is quantitatively linked to higher passive membrane permeability . Therefore, this compound is specifically suited for medicinal chemistry programs where improving a lead compound's permeability and blood-brain barrier penetration is a primary objective, without adding excessive molecular weight.

Application
Selection Property
Validation Focus
mGlu5 modulator lead optimization
Rigid phenylethynyl geometry and elevated lipophilicity
mGlu5 binding selectivity over mGlu1 in assay
Bioorthogonal probe synthesis
Terminal alkyne for CuAAC reactivity
Click chemistry efficiency and probe stability
Novel IP generation via SAR
Non-obvious, patent-cited scaffold
Structural novelty and freedom-to-operate assessment
CNS permeability optimization
Increased lipophilicity without excessive molecular weight
Passive permeability and brain penetration modeling

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